molecular formula C7H3F3I2O B14780153 1,2-Diodo-4-(trifluoromethoxy)benzene

1,2-Diodo-4-(trifluoromethoxy)benzene

Cat. No.: B14780153
M. Wt: 413.90 g/mol
InChI Key: FVIIEMHHIXVODS-UHFFFAOYSA-N
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Description

1,2-Diodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3I2O. It is a derivative of benzene, where two iodine atoms and one trifluoromethoxy group are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diodo-4-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the iodination of 4-(trifluoromethoxy)benzene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Diodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,2-Diodo-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity and stability of the compound. The iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diodo-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H3F3I2O

Molecular Weight

413.90 g/mol

IUPAC Name

1,2-diiodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3F3I2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H

InChI Key

FVIIEMHHIXVODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)I

Origin of Product

United States

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